molecular formula C4H7NS B6150227 2-(methylsulfanyl)propanenitrile CAS No. 58777-71-2

2-(methylsulfanyl)propanenitrile

Cat. No.: B6150227
CAS No.: 58777-71-2
M. Wt: 101.17 g/mol
InChI Key: WZEZTYBWIUKAJB-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)propanenitrile is an organic compound with the molecular formula C4H7NS. It is characterized by the presence of a nitrile group (-CN) and a methylsulfanyl group (-SCH3) attached to a propane backbone. This compound is used in various scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(methylsulfanyl)propanenitrile can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropane with sodium thiomethoxide, followed by the addition of sodium cyanide to introduce the nitrile group . The reaction conditions typically involve heating under reflux with ethanol as the solvent to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(methylsulfanyl)propanenitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and metabolic studies.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylsulfanyl)propanenitrile
  • 2-(methylsulfanyl)butanenitrile
  • 2-(methylsulfanyl)ethanenitrile

Uniqueness

2-(methylsulfanyl)propanenitrile is unique due to its specific combination of a nitrile group and a methylsulfanyl group on a propane backbone. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methylsulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c1-4(3-5)6-2/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEZTYBWIUKAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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